molecular formula C18H27NO4S B2913408 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide CAS No. 874787-79-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide

Cat. No. B2913408
CAS RN: 874787-79-8
M. Wt: 353.48
InChI Key: YAEHFZKGVSIUKY-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
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Scientific Research Applications

Toxicological Evaluation

A study evaluated the toxicological aspects of structurally related flavors with modifying properties, highlighting their safety for use in food and beverage applications. Both compounds demonstrated minimal oxidative metabolism, poor absorption, rapid elimination, and no genotoxic concerns. Their no-observed-adverse-effect-levels (NOAELs) were determined through subchronic oral toxicity studies, indicating their potential safety in specified applications (Arthur et al., 2015).

Synthesis and Pharmaceutical Application

Research on the synthesis of benzothiazoles and thiazolopyridines through a metal- and reagent-free method showcases the application of certain chemical processes in creating compounds widely prevalent in pharmaceuticals and organic materials. This study emphasizes the mechanistic aspect of creating key C–S bonds, relevant to the development of new pharmaceutical agents (Qian et al., 2017).

Anti-Inflammatory and Analgesic Agents

A paper described the synthesis of novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities. These compounds were tested for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, providing a foundation for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Supramolecular Gelators

Another study explored the synthesis of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior. This research provides insights into how methyl functionality and non-covalent interactions influence the formation of supramolecular structures, which could have implications in the development of new materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-13(2)11-19(16-9-10-24(21,22)12-16)18(20)15-5-7-17(8-6-15)23-14(3)4/h5-8,13-14,16H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEHFZKGVSIUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.